molecular formula C11H7BrO3 B1269159 5-(4-Bromophenyl)-2-furoic acid CAS No. 52938-96-2

5-(4-Bromophenyl)-2-furoic acid

Cat. No. B1269159
CAS RN: 52938-96-2
M. Wt: 267.07 g/mol
InChI Key: MYPDSPQSFHXXTF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 5-(4-Bromophenyl)-2-furoic acid can involve various strategies, including palladium-catalyzed reactions, bromination, and cyclization processes. For instance, the synthesis of 2,5-furandicarboxylic acid from furoic acid through consecutive bromination, esterification, carbonylation, and hydrolysis demonstrates the transformation potential of furan derivatives (Zhang et al., 2017). Additionally, the palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids in the presence of simple allenes highlights a method for synthesizing furanone derivatives with bromoalkenyl groups (Gu et al., 2007).

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated through X-ray crystallography and spectroscopic methods. For example, the crystal structure of 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide provides insights into the stereochemical properties and the orientation of substituents on the furan ring (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

5-(4-Bromophenyl)-2-furoic acid and its analogs undergo various chemical reactions, including electrophilic cyclization, which can be used to synthesize unsymmetrical iodofurans (Sniady et al., 2007). These reactions expand the utility of furan derivatives in organic synthesis.

Scientific Research Applications

Biomass Utilization and Polymer Industry

5-(4-Bromophenyl)-2-furoic acid finds application in the transformation of biomass-derived chemicals. One such example is its role in the catalytic synthesis of 2,5-furandicarboxylic acid (2,5-FDCA) from furoic acid. This process involves transforming furoic acid through a series of steps including bromination, esterification, carbonylation, and hydrolysis, which has implications for the polymer industry, especially as a renewable alternative to p-phthalic acid (Zhang et al., 2017).

Heterocyclic Compound Synthesis

This compound is also utilized in the synthesis of novel heterocyclic compounds with potential antibacterial activities. These compounds are synthesized through a series of reactions involving 4-(4-bromophenyl)-4-oxobut-2-enoic acid with various reagents under Aza–Michael addition conditions (El-Hashash et al., 2015).

Organometallic Chemistry

In the field of organometallic chemistry, ω-(4-Bromophenyl)alkanoic acids, derived from bromophenyl compounds, have been synthesized and later transformed into boronates through cross-coupling reactions. This is pivotal in studying the properties and reactions of these organometallic compounds (Zaidlewicz & Wolan, 2002).

Antifungal Activity

Compounds derived from 5-(4-Bromophenyl)-2-furoic acid have shown broad-spectrum in vitro activity against pathogenic yeasts and molds. This indicates their potential as novel compounds for antifungal applications, especially against species like Aspergillus and fluconazole-resistant yeast isolates (Buchta et al., 2004).

Biocatalysis in Chemical Synthesis

Biocatalytic methods for synthesizing FDCA from chemicals such as 2-furoic acid are being explored, with 5-(4-Bromophenyl)-2-furoic acid serving as an intermediate or related compound in these processes. This has important implications for developing sustainable, high-selectivity chemical synthesis methods (Yuan et al., 2019).

Furan Derivative Synthesis

The bromination of furan derivatives followed by phosphorylation, where compounds like 5-(4-Bromophenyl)-2-furoic acid play a role, is key in synthesizing bisphosphorylated furans. These compounds have diverse applications, including as intermediates in various chemical syntheses (Pevzner, 2015).

properties

IUPAC Name

5-(4-bromophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO3/c12-8-3-1-7(2-4-8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYPDSPQSFHXXTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353438
Record name 5-(4-Bromophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-2-furoic acid

CAS RN

52938-96-2
Record name 5-(4-Bromophenyl)-2-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
BS Holla, BS Rao, R Gonsalves, BK Sarojini… - Il Farmaco, 2002 - Elsevier
4-Amino-6-arylmethyl/tert-butyl-3-mercapto-1,2,4-triazin-5(4H)-ones (1) were condensed with arylfuroic acids (2) to yield 7-(5-aryl-2-furyl)-3-arylmethyl/tert-butyl-4H-1,3,4-thiadiazolo[2,3-…
Number of citations: 31 www.sciencedirect.com
AS Bretonnet, A Jochum, O Walker… - Journal of medicinal …, 2007 - ACS Publications
Using an in-house fragment NMR library, we identified a set of ligands that bind rabbit muscular creatine kinase, an enzyme involved in key ATP-dependent processes. The ligands …
Number of citations: 26 pubs.acs.org
MM Madden - 2010 - search.proquest.com
Posttranslational modifications are modifications which occur after a polypeptide or protein has been translated and are used for cell signaling, protein trafficking, localization and …
Number of citations: 0 search.proquest.com
M Thomas - 2015 - d-scholarship.pitt.edu
MicroRNAs (miRNAs) are regulatory RNA molecules of 22 nucleotides that (in part) control up to 60% of all genes in humans. They act by binding to the 3' untranslated regions of target …
Number of citations: 3 d-scholarship.pitt.edu

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